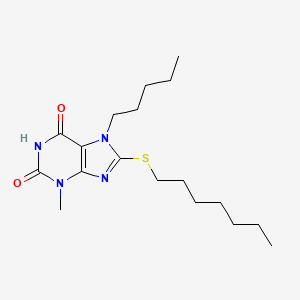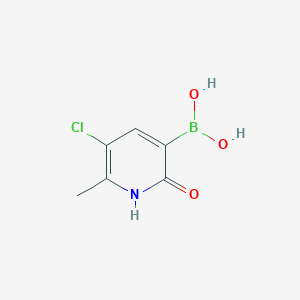![molecular formula C26H30N4OS B2560101 N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1223920-77-1](/img/structure/B2560101.png)
N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4OS and its molecular weight is 446.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Interaction
Chemical inhibitors, including compounds with complex structures similar to the specified chemical, play a crucial role in understanding enzyme interactions within human liver microsomes. These inhibitors help in assessing drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms. Such studies are pivotal in predicting metabolic pathways and potential interactions of new chemical entities (Khojasteh et al., 2011).
Synthesis and Pharmacological Profile Improvement
Research on structural analogs of pyrrolidin-2-one pharmacophores, including compounds with complex molecular structures, has shown significant interest due to their potential in enhancing pharmacological profiles. These compounds are studied for their ability to facilitate memory processes and attenuate cognitive function impairment. Such research highlights the importance of stereochemistry and the direct relationship between molecular configuration and biological properties, providing a pathway for the synthesis of more effective CNS agents (Veinberg et al., 2015).
Antitubercular Activity
Modifications of certain chemical structures have been evaluated for their antitubercular activity against various Mycobacterium strains. These studies focus on the synthesis of derivatives with potent activity, showcasing the potential of complex molecules in contributing to the development of new antitubercular agents (Asif, 2014).
Cyclooxygenase Inhibition for Arthritis Treatment
Compounds like ABT-963, which have a complex molecular structure, exhibit selectivity as COX-2 inhibitors, suggesting their utility in treating pain and inflammation associated with arthritis. Such research underscores the therapeutic potential of synthesizing and studying compounds with intricate chemical structures for anti-inflammatory applications (Asif, 2016).
Heterocyclic N-oxide Molecules in Drug Development
Heterocyclic N-oxide molecules, which share structural similarities with the specified compound, are highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. These molecules have shown potential in forming metal complexes, acting as catalysts, and serving as potent compounds with anticancer, antibacterial, and anti-inflammatory activities. This area of research demonstrates the diverse applications of complex molecules in advancing chemistry and drug development (Li et al., 2019).
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(6-phenylsulfanylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4OS/c1-20(12-13-21-8-4-2-5-9-21)27-26(31)22-16-18-30(19-17-22)24-14-15-25(29-28-24)32-23-10-6-3-7-11-23/h2-11,14-15,20,22H,12-13,16-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCBKJZQCMFALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
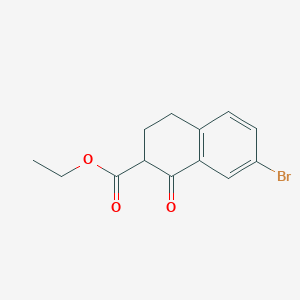
![1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2560019.png)
![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)

![1,3-Dihydrospiro[indene-2,4'-piperidine] hcl](/img/structure/B2560029.png)

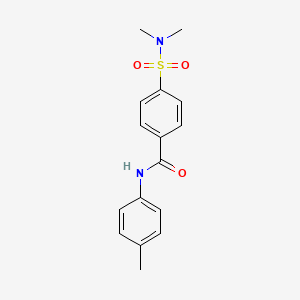

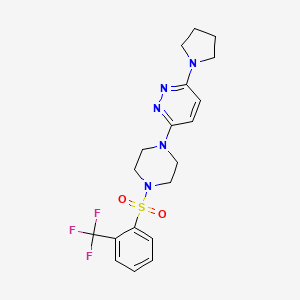
![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)

